molecular formula C25H46O11 B13397704 7-Cyclohexylheptyl b-D-maltoside

7-Cyclohexylheptyl b-D-maltoside

Cat. No.: B13397704
M. Wt: 522.6 g/mol
InChI Key: BEKAVONQUWHNMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Cyclohexylheptyl b-D-maltoside is a carbohydrate-based detergent widely used in biochemical and biophysical research. It is known for its ability to solubilize membrane proteins while maintaining their functional and structural integrity. This compound is characterized by its unique combination of a cyclohexyl and heptyl alkyl chain attached to a maltose moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclohexylheptyl b-D-maltoside involves the glycosylation of a cyclohexylheptyl alcohol with a maltose derivative. The reaction typically employs a Lewis acid catalyst under anhydrous conditions to facilitate the formation of the glycosidic bond. The process requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Cyclohexylheptyl b-D-maltoside primarily undergoes substitution reactions due to the presence of hydroxyl groups in the maltose moiety. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in biochemical applications .

Scientific Research Applications

7-Cyclohexylheptyl b-D-maltoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Cyclohexylheptyl b-D-maltoside involves its ability to interact with lipid bilayers and proteins. It binds to the hydrophobic regions of membrane proteins, thereby solubilizing them while preserving their native structure and function. This interaction is facilitated by the hydrophobic cyclohexyl and heptyl chains, which insert into the lipid bilayer, and the hydrophilic maltose moiety, which interacts with the aqueous environment .

Comparison with Similar Compounds

  • 7-Cyclohexylheptyl-4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside
  • Cyclohexyl-Hexyl-Beta-D-Maltoside

Comparison: 7-Cyclohexylheptyl b-D-maltoside is unique due to its specific combination of cyclohexyl and heptyl alkyl chains, which provide optimal hydrophobicity for solubilizing membrane proteins. Compared to similar compounds, it offers better solubilization efficiency and stability for a wide range of proteins .

Properties

IUPAC Name

2-[6-(7-cyclohexylheptoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H46O11/c26-13-16-18(28)19(29)21(31)25(34-16)36-23-17(14-27)35-24(22(32)20(23)30)33-12-8-3-1-2-5-9-15-10-6-4-7-11-15/h15-32H,1-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKAVONQUWHNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCCCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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